

Oseltamivir-d3: A Technical Guide to its Certificate of Analysis and Purity

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Compound of Interest		
Compound Name:	Oseltamivir-d3	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of **Oseltamivir-d3**, a deuterated isotopologue of the antiviral medication Oseltamivir. This document outlines the typical specifications found on a Certificate of Analysis (CoA) and details the experimental methodologies used to verify its identity, purity, and isotopic enrichment. This guide is intended to assist researchers and drug development professionals in understanding and evaluating the quality of **Oseltamivir-d3** for its use in various applications, including as an internal standard in pharmacokinetic and bioequivalence studies.

Certificate of Analysis: Oseltamivir-d3

A Certificate of Analysis is a formal document that confirms that a product meets its predetermined specifications. For **Oseltamivir-d3**, the CoA is a critical component of quality assurance, providing essential data on its chemical and physical properties. The following table summarizes the key quantitative data typically presented in a CoA for **Oseltamivir-d3**.



Parameter	Specification	Typical Value
Identification		
Chemical Name	Oseltamivir-d3	(3R,4R,5S)-4-(acetyl-d3- amino)-5-amino-3-(1- ethylpropoxy)-1-cyclohexene- 1-carboxylic acid ethyl ester
CAS Number	1093851-61-6	Conforms
Molecular Formula	C16H25D3N2O4	Conforms
Molecular Weight	315.43 g/mol	Conforms
Purity		
Purity (by HPLC)	≥95%	>95%
Isotopic Enrichment		
Deuterium Incorporation	≥95%	>95%
Physical Properties		
Appearance	White to off-white solid	Conforms
Storage		
Recommended Storage	-20°C	Conforms

Experimental Protocols for Quality Control

Rigorous analytical testing is essential to ensure the quality and reliability of **Oseltamivir-d3**. The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of **Oseltamivir-d3** is typically determined using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.



Principle: This method separates **Oseltamivir-d3** from any non-deuterated Oseltamivir and other potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The concentration of **Oseltamivir-d3** is quantified by measuring its absorbance at a specific wavelength.

Instrumentation:

- · HPLC system equipped with a UV-Vis detector
- Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μm)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or other suitable buffer components

Procedure:

- Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.04 M formic acid, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile) in a 50:50 (v/v) ratio.[1] The mobile phase should be filtered and degassed before use.
- Standard Solution Preparation: A standard solution of **Oseltamivir-d3** of a known concentration is prepared in a suitable diluent (e.g., the mobile phase).
- Sample Solution Preparation: A sample of the Oseltamivir-d3 batch to be tested is accurately weighed and dissolved in the diluent to a known concentration.
- Chromatographic Conditions:
 - Flow Rate: 1.2 mL/min[1]
 - Injection Volume: 20 μL[1]
 - Column Temperature: Ambient



- Detection Wavelength: 226 nm[1]
- Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of Oseltamivir-d3 are recorded.
- Calculation: The purity of the sample is calculated by comparing the peak area of the analyte in the sample solution to the peak area of the standard solution.

Identity and Isotopic Enrichment Confirmation

Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the identity and determining the isotopic enrichment of **Oseltamivir-d3**.

Mass Spectrometry (MS):

- Principle: MS is used to confirm the molecular weight of Oseltamivir-d3. The presence of
 the deuterated isotope results in a higher molecular weight compared to the non-deuterated
 analogue. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass
 measurement, further confirming the elemental composition.
- Methodology: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. For Oseltamivir-d3, the expected molecular ion peak will be shifted by approximately 3 Da compared to unlabeled Oseltamivir.

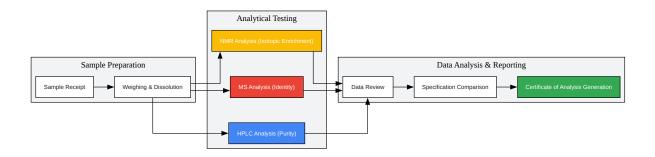
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Principle: ¹H NMR (Proton NMR) is used to confirm the chemical structure of the molecule. In
 Oseltamivir-d3, the signal corresponding to the protons on the deuterated acetyl group will
 be absent or significantly reduced. ²H NMR (Deuterium NMR) can be used to directly
 observe the deuterium atoms, confirming their location and providing a quantitative measure
 of isotopic enrichment.
- Methodology: A solution of the **Oseltamivir-d3** sample is prepared in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) and analyzed using an NMR spectrometer. The chemical shifts, splitting patterns, and integration of the signals in the resulting spectrum are compared with a reference spectrum of Oseltamivir to confirm the structure and the position of deuteration.



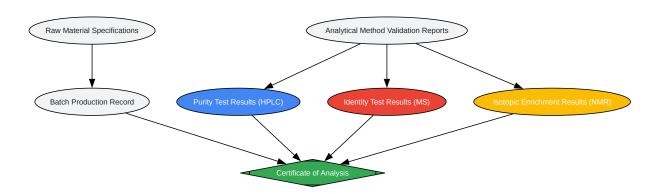
Mandatory Visualizations

The following diagrams illustrate the analytical workflow for **Oseltamivir-d3** and the logical relationship of its quality control documentation.



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Caption: Workflow for the analysis of Oseltamivir-d3.





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Caption: Relationship between quality control documents.

Conclusion

The rigorous quality control of **Oseltamivir-d3**, as documented in its Certificate of Analysis, is paramount for its reliable use in research and development. A thorough understanding of the analytical methodologies employed to determine its purity, identity, and isotopic enrichment enables scientists to have confidence in their experimental results. The combination of chromatographic and spectroscopic techniques provides a comprehensive characterization of this important analytical standard, ensuring its suitability for its intended applications.

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References

- 1. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS – Oriental Journal of Chemistry [orientjchem.org]
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